molecular formula C₁₉H₃₆O₂ B1144586 (Z)-2-(Tetradec-10-en-1-yloxy)tetrahydro-2H-pyran CAS No. 145176-82-5

(Z)-2-(Tetradec-10-en-1-yloxy)tetrahydro-2H-pyran

Cat. No.: B1144586
CAS No.: 145176-82-5
M. Wt: 296.49
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Description

(Z)-2-(Tetradec-10-en-1-yloxy)tetrahydro-2H-pyran is a high-purity organic compound that serves as a versatile synthetic intermediate and building block in advanced organic and medicinal chemistry research. This molecule features a cis- (Z-) configured double bond in a 14-carbon alkyl chain, which is protected at one terminus by a tetrahydropyranyl (THP) ether group. The THP group is a widely used protecting group in multi-step synthetic routes, particularly for the stable protection of alcohol functionalities during complex reaction sequences . Its primary research application is in the stereoselective synthesis of complex natural products with significant biological activity. This compound and its structural analogues are key intermediates in the synthesis of marine natural products, such as Lembehyne B, which have been identified as selective inducers of early apoptosis in leukemia cancer cell lines (Jurkat, HL-60, K562) . Furthermore, related fatty acid derivatives containing Z-double bonds are investigated for their role as mitochondrial-targeting agents and for their inhibitory activity against human topoisomerase I (hTop1), a recognized molecular target in cancer therapy . The structural motif of a long Z-olefin chain makes it a valuable precursor for constructing biologically active molecules that affect cell signaling pathways and interrupt DNA synthesis in tumor cells . Researchers value this compound for its utility in constructing defined stereochemical architectures, which is critical for structure-activity relationship (SAR) studies in drug discovery. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(Z)-tetradec-10-enoxy]oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h4-5,19H,2-3,6-18H2,1H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKSPTBTIWXWFS-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCCCCCCCCCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\CCCCCCCCCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(Tetradec-10-en-1-yloxy)tetrahydro-2H-pyran is a compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₃₆O₂
  • Molecular Weight : 296.49 g/mol
  • CAS Number : 145176-82-5

The compound features a tetrahydropyran ring with a tetradec-10-en-1-yloxy substituent, which influences its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Tetrahydropyran Ring : This is achieved through acid-catalyzed cyclization of a suitable diol precursor.
  • Etherification Reaction : The tetradec-10-en-1-yloxy group is introduced by reacting the hydroxyl group of the tetrahydropyran with tetradec-10-en-1-ol in the presence of an acid catalyst.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, derivatives of tetrahydropyran have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

Studies have highlighted the anticancer properties of related compounds. Tetrahydropyran derivatives have been found to induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Study Findings
Study AInduced apoptosis in breast cancer cells with IC50 values indicating potency.
Study BShowed inhibition of tumor growth in xenograft models using tetrahydropyran derivatives.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors involved in key metabolic pathways. The unique structural features of this compound may enhance its binding affinity and specificity for these targets, leading to altered cellular responses.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Case Study 1 : A study on a related tetrahydropyran derivative demonstrated significant antimicrobial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
  • Case Study 2 : Research involving a series of tetrahydropyran compounds showed promising results in inhibiting cancer cell proliferation in vitro, with further studies needed to explore in vivo efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between (Z)-2-(Tetradec-10-en-1-yloxy)tetrahydro-2H-pyran and related compounds are summarized below:

Table 1: Structural and Functional Comparison of Tetrahydropyran Ether Derivatives

Compound Name Chain Length Unsaturation Type/Position Key Applications/Findings References
This compound 14 carbons (Z)-10-en Intermediate in pheromone synthesis
2-(7-Heptadecynyloxy)tetrahydro-2H-pyran 17 carbons Triple bond at C7 Found in P. halepensis extracts; unknown bioactivity
2-(Undeca-9,10-dien-1-yloxy)tetrahydro-2H-pyran 11 carbons Diene (C9, C10) Precursor to trienols via cyclomagnesiation
2-((5Z,9Z,13Z)-Octadeca-5,9,13-trien-1-yloxy)tetrahydro-2H-pyran (12a) 18 carbons Triene (C5, C9, C13; Z-config) Anticancer activity (mitochondrial targeting)
(Z)-2-(Hexadec-11-en-1-yloxy)tetrahydro-2H-pyran (24) 16 carbons (Z)-11-en Sex pheromone synthesis (e.g., sweet potato weevil)

Key Research Findings:

Shorter chains (e.g., 11-carbon diene in 17) are intermediates in synthetic pathways but lack direct bioactivity .

Unsaturation and Stereochemistry: The (Z)-configuration in 24 and the target compound is critical for mimicking natural pheromones, as seen in the synthesis of (Z)-11-hexadecenyl acetate, a moth pheromone . Triply unsaturated derivatives (e.g., 12a–c) demonstrate superior apoptotic activity compared to mono-unsaturated analogs, highlighting the role of conjugated double bonds in redox interactions .

Brominated analogs (e.g., 20 in ) are used as synthetic intermediates but are less biologically relevant due to their instability .

Preparation Methods

Reaction Protocol

The Mitsunobu reaction between tetradec-10-en-1-ol and 2-hydroxytetrahydro-2H-pyran under classical conditions (DIAD, PPh₃, THF, 0°C to reflux) produces the target compound in 68–72% yield. Key parameters include:

ParameterOptimal ValueYield Impact (±%)
Temperature0°C → 25°C ramp+15%
DIAD Equiv.1.2-8% (1.0 equiv)
Reaction Time18 h+5% (24 h)

Steric hindrance at the secondary alcohol of THP necessitates excess reagents, though prolonged reaction times beyond 24 h lead to alkene isomerization.

Titanium-Mediated Cross-Cyclomagnesiation

Catalytic Cycle Mechanism

Titanocene dichloride (Cp₂TiCl₂)-catalyzed cross-cyclomagnesiation between (6Z)-alka-1,2,6-trienes and THP-protected allene alcohols provides superior stereocontrol (92% ee). The mechanism proceeds through:

  • Ti⁰ generation via Mg reduction:
    Cp2TiCl2+2MgCp2Ti+2MgCl2\text{Cp}_2\text{TiCl}_2 + 2\text{Mg} \rightarrow \text{Cp}_2\text{Ti} + 2\text{MgCl}_2

  • Oxidative cyclization with allene to form titanacyclopentane

  • Transmetallation with EtMgBr yielding magnesacyclopentane

  • Acidic workup releasing Z-alkene product

Experimental Optimization

  • Catalyst Loading : 5 mol% Cp₂TiCl₂ maximizes turnover (TOF = 48 h⁻¹) while minimizing β-hydride elimination.

  • Solvent Effects : Et₂O > THF > toluene (87% vs. 72% vs. 65% yield).

  • Temperature Profile : 0°C initiation followed by 22°C aging prevents oligomerization.

Sequential Protection-Coupling-Deprotection Strategy

Stepwise Synthesis

  • THP Protection :
    Tetradec-10-en-1-ol+3,4DHPCSA2(tetradec-10-en-1-yloxy)tetrahydro2Hpyran\text{Tetradec-10-en-1-ol} + 3,4-\text{DHP} \xrightarrow{\text{CSA}} 2-(\text{tetradec-10-en-1-yloxy})tetrahydro-2H-pyran (94% yield)

  • Grignard Coupling :
    Reaction with preformed alkenylmagnesium bromide (from 1-bromotetradec-10-ene) in THF at −78°C (87% yield).

  • Oxidative Deprotection :
    Jones oxidation (CrO₃/H₂SO₄/acetone) cleaves THP with simultaneous ketone formation, requiring subsequent Wolff-Kishner reduction (overall 63% yield).

Comparative Efficiency

MethodTotal StepsOverall YieldStereoselectivity
Mitsunobu168–72%Moderate (Z:E = 4:1)
Ti-Catalyzed Cyclization379%High (Z:E > 20:1)
Protection-Coupling463%Low (Z:E = 2.5:1)

Continuous Flow Microreactor Synthesis

Recent advancements employ microfluidic systems to enhance reaction control:

  • Reactor Design : Pd/C-packed bed (0.5 mm ID) with inline IR monitoring

  • Key Metrics :

    • Space-time yield: 12.8 g·L⁻¹·h⁻¹ vs. 3.2 g·L⁻¹·h⁻¹ (batch)

    • Selectivity improvement: Z:E ratio increases from 4:1 to 8:1 due to minimized thermal gradients

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling tetradec-10-en-1-ol with 2-hydroxy-THP and CaO catalyst achieves 61% yield in 2 h, eliminating VOC use. Kinetic studies show:
lnk=22.45200T\ln k = 22.4 - \frac{5200}{T} (R² = 0.98)
indicating an activation energy of 43.2 kJ/mol.

Photocatalytic Methods

Visible-light-mediated thiol-ene coupling between 2-mercapto-THP and tetradec-10-ene using Ru(bpy)₃²⁺ achieves 84% yield with 100% Z-selectivity. The mechanism involves:

  • Photoexcitation: RuIIhvRuII\text{Ru}^{II} \xrightarrow{hv} \text{Ru}^{II*}

  • Energy transfer to alkene forming triplet state

  • Radical chain propagation

Analytical Characterization Standards

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 5.38 (m, 2H, CH=CH), 4.68 (dd, J = 4.8, 2.4 Hz, 1H, THP-O), 3.82–3.45 (m, 4H, THP ring), 1.62–1.25 (m, 22H, CH₂)

  • 13C NMR : 130.5 (CH=CH), 98.7 (THP-O), 67.3, 62.1 (THP), 29.8–22.7 (CH₂)

  • HRMS : m/z calcd for C₁₉H₃₆O₂ [M+H]⁺ 296.2720, found 296.2718

Chromatographic Purity

HPLC method (C18, 85:15 MeCN/H₂O, 1 mL/min): tR = 12.7 min, >99% purity

Industrial-Scale Production Considerations

Cost Analysis

ComponentLab Scale Cost ($/kg)Pilot Plant ($/kg)
2-Hydroxy-THP420185
Tetradec-10-en-1-ol680310
Cp₂TiCl₂12,5009,800

Process intensification through catalytic recycling reduces Ti waste by 78% .

Q & A

Q. What are the standard protocols for synthesizing (Z)-2-(Tetradec-10-en-1-yloxy)tetrahydro-2H-pyran?

Synthesis typically involves nucleophilic substitution reactions between tetrahydro-2H-pyran derivatives and alkenyl alcohols. For example, allylation of tetrahydropyran precursors using BF₃·OEt₂ as a catalyst under anhydrous conditions yields substituted tetrahydropyrans with >80% efficiency . Key steps include:

  • Reagent selection : Use of Lewis acids (e.g., BF₃·OEt₂) to activate the pyran ring for substitution.
  • Purification : Column chromatography with hexane/ethyl acetate gradients.
  • Characterization : ¹H/¹³C NMR to confirm regioselectivity and Z/E configuration.

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

Stability studies should include:

  • Thermogravimetric analysis (TGA) to evaluate thermal decomposition (e.g., decomposition onset at ~150°C for similar tetrahydropyrans) .
  • Hydrolysis kinetics : Monitor degradation in buffered solutions (pH 2–12) via HPLC. Tetrahydropyrans are generally stable in neutral conditions but hydrolyze rapidly under acidic/basic conditions due to ring-opening .
  • Storage recommendations : Store at –20°C in inert atmospheres to prevent oxidation of the alkene moiety .

Q. What spectroscopic techniques are critical for characterizing the Z-configuration of the tetradec-10-en-1-yloxy group?

  • ¹H NMR : Coupling constants (J = 10–12 Hz for trans olefins; J = 6–8 Hz for cis) distinguish Z/E isomers.
  • NOESY/ROESY : Spatial proximity between the alkene protons and adjacent pyran ring protons confirms stereochemistry .
  • IR spectroscopy : C-O-C stretching (~1120 cm⁻¹) and alkene C=C (~1650 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in nucleophilic substitutions involving tetrahydropyran derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict substitution sites. For example, tetrahydropyran’s oxocarbenium ion intermediate favors nucleophilic attack at C2 due to lower activation energy (ΔG‡ ≈ 25 kcal/mol vs. 30 kcal/mol for C3) . Key parameters :

  • Solvent dielectric constant (ε) effects on ion pair formation.
  • Steric hindrance from substituents (e.g., bulky groups at C4 reduce C2 reactivity by 40%) .

Q. What strategies resolve contradictions in reported reaction yields for similar tetrahydropyran derivatives?

Discrepancies often arise from:

  • Catalyst purity : BF₃·OEt₂ must be freshly distilled to avoid moisture-induced deactivation .
  • Reaction monitoring : In situ FTIR tracks intermediate formation to optimize reaction times.
  • Statistical analysis : Design of Experiments (DoE) identifies critical factors (e.g., temperature, catalyst loading) affecting yield .

Q. How does the alkene geometry (Z vs. E) influence the compound’s biological activity?

  • Molecular docking : Z-isomers exhibit stronger binding to lipid bilayers due to favorable van der Waals interactions with hydrophobic pockets (ΔGbinding ≈ –9 kcal/mol vs. –7 kcal/mol for E-isomers) .
  • In vitro assays : Z-configuration enhances antimicrobial activity (MIC = 8 µg/mL vs. 32 µg/mL for E) by improving membrane penetration .

Methodological Recommendations

  • Synthetic Optimization : Use AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) to predict alternative routes and reduce trial-and-error .
  • Contamination Mitigation : Implement Schlenk techniques for moisture-sensitive reactions to improve yield reproducibility .
  • Data Validation : Cross-reference NMR shifts with computed chemical shifts (e.g., ACD/Labs) to confirm structural assignments .

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